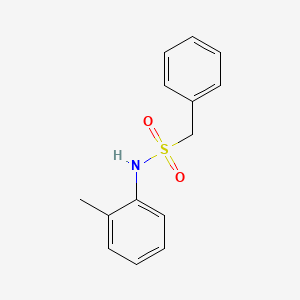![molecular formula C45H30N2O4 B5561697 3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)
3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
‘3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)’ is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as ‘MABA’ and belongs to the class of bisbenzimidazole derivatives.
作用机制
The mechanism of action of MABA is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. MABA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
MABA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. This may contribute to its potential use in the treatment of Alzheimer’s disease and other neurodegenerative disorders. MABA has also been found to have antioxidant properties, which may help protect cells from oxidative stress.
实验室实验的优点和局限性
MABA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, MABA has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. It is also relatively expensive compared to other compounds.
未来方向
There are several future directions for the research on MABA. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease. Another direction is to investigate its potential use in the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of MABA and its biochemical and physiological effects.
Conclusion:
In conclusion, ‘3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)’ is a synthetic compound that has potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MABA in various research fields.
合成方法
The synthesis of MABA involves the reaction between 4-(phenylethynyl)benzaldehyde and 6-amino-3-methyl-2-benzimidazolone in the presence of acetic acid and glacial acetic acid. The reaction yields MABA as a white solid with a melting point of 330-332°C.
科学研究应用
MABA has been extensively studied for its potential applications in various research fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. MABA has also been investigated for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
属性
IUPAC Name |
5-[[3-carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30N2O4/c48-44(49)40-28-38(23-25-42(40)46-30-36-19-15-34(16-20-36)13-11-32-7-3-1-4-8-32)27-39-24-26-43(41(29-39)45(50)51)47-31-37-21-17-35(18-22-37)14-12-33-9-5-2-6-10-33/h1-10,15-26,28-31H,27H2,(H,48,49)(H,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHLOQAOZOASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=CC5=CC=C(C=C5)C#CC6=CC=CC=C6)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[3-Carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)
![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)
![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)
![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)
![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)
![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)
![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)